2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in various fields of scientific research. This compound features a pyridine ring substituted with a cyclohexyl group and a boronic ester group, making it a versatile intermediate in organic synthesis and a valuable reagent in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a boronic ester, which is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols . This property allows them to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.
Molecular Mechanism
It is known that boronic acids and their derivatives can form boronate complexes with compounds containing cis-diols , which may influence their interactions with biomolecules and their effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-cyclohexylpyridine.
Borylation Reaction: The key step involves the borylation of 2-cyclohexylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C) to ensure high yield and purity.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid, which can further participate in various organic transformations.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Obtained via oxidation of the boronic ester group.
Scientific Research Applications
2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new therapeutic agents, especially in cancer research.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylpyridine: Lacks the boronic ester group, limiting its utility in cross-coupling reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the cyclohexyl group, affecting its reactivity and applications.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the pyridine ring, which can influence the electronic properties of the compound.
Uniqueness
2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a pyridine ring, a cyclohexyl group, and a boronic ester group. This unique structure enhances its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMYNVSTIDZIFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671298 |
Source
|
Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259370-17-6 |
Source
|
Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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